molecular formula C15H15NO3 B1406432 Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-80-7

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No. B1406432
M. Wt: 257.28 g/mol
InChI Key: AQCWLNDIMWNSJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. One notable route is the preparation of Ethyl 3-oxopent-4-enoate (Nazarov’s reagent) via base-induced β-elimination reaction. Nazarov’s reagent finds applications in various organic transformations, including Robinson annulation of cyclic β-diketones and cycloalkanones, as well as the formation of γ-pyrones through triflic anhydride-mediated electrophilic condensation reactions .

Scientific Research Applications

Brain-specific Delivery and Radioiodinated Compounds

Research on Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate and its derivatives has shown potential applications in the field of brain-specific drug delivery. A study by Tedjamulia et al. (1985) evaluated radioiodinated phenylamines attached to dihydropyridine carriers as a means for brain-specific delivery of radiopharmaceuticals. This research demonstrated that dihydropyridine-coupled radiopharmaceuticals could cross the blood-brain barrier, which may be useful for cerebral blood perfusion measurements (Tedjamulia, Srivastava, & Knapp, 1985).

Hypoglycemic Activity

Eistetter and Wolf (1982) synthesized a series of compounds, including derivatives of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, to study their effects on blood glucose concentration. Their findings highlighted remarkable blood glucose-lowering activities in fasted rats, suggesting potential applications in diabetes management (Eistetter & Wolf, 1982).

Anti-anoxic and Anti-lipid Peroxidation Activities

Research by Kuno et al. (1993) on novel 4-arylpyrimidine derivatives, synthesized from 4-aryl-1,4-dihydropyrimidines, indicated potential applications in neuroprotection. These compounds, including derivatives of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, exhibited anti-anoxic activity and anti-lipid peroxidation activity, suggesting their use in treatments for conditions like cerebral edema (Kuno, Sugiyama, Katsuta, Kamitani, & Takasugi, 1993).

Anticonvulsant Activities

The evaluation of bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides and 4-aryl-3-arylcarbo-nyl-1-ethyl-4-piperidinol hydrochlorides by Gul et al. (2007), which included derivatives of ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate, showed some compounds exhibited anticonvulsant activities. These findings indicate the potential of these compounds in developing new treatments for epilepsy (Gul, Caliş, Ozturk, Tutar, & Calikiran, 2007).

properties

IUPAC Name

ethyl 5-(4-methylphenyl)-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-16-8-12(14(13)17)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCWLNDIMWNSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 6
Ethyl 5-(4-methylphenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

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